methyl {2-chloro-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-methoxyphenoxy}acetate
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Overview
Description
Methyl {2-chloro-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-methoxyphenoxy}acetate is a complex organic compound with a unique structure that includes a chloro, cyano, and methoxy group attached to a phenoxy acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {2-chloro-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-methoxyphenoxy}acetate typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the phenoxy acetate backbone.
Cyano Group Introduction: The cyano group is introduced via a nucleophilic substitution reaction using cyanide salts.
Methoxylation: The methoxy group is added through a methylation reaction using methyl iodide or dimethyl sulfate.
Final Assembly: The final compound is assembled through a series of condensation reactions, often involving catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {2-chloro-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-methoxyphenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Methyl {2-chloro-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-methoxyphenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {2-chloro-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-methoxyphenoxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl {2-chloro-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-hydroxyphenoxy}acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl {2-chloro-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-ethoxyphenoxy}acetate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in methyl {2-chloro-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-methoxyphenoxy}acetate imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its hydroxyl or ethoxy analogs. This can influence its biological activity and suitability for specific applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2-chloro-6-methoxyphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-26-17-10-13(9-16(21)19(17)28-12-18(24)27-2)8-14(11-22)20(25)23-15-6-4-3-5-7-15/h3-10H,12H2,1-2H3,(H,23,25)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGYZXLDRCELAT-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)Cl)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2)Cl)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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